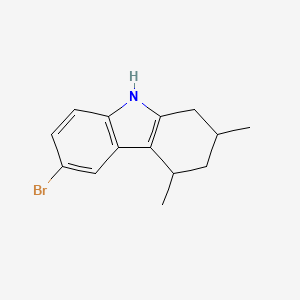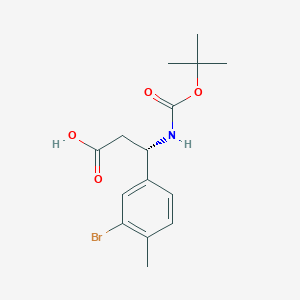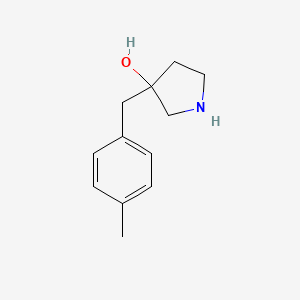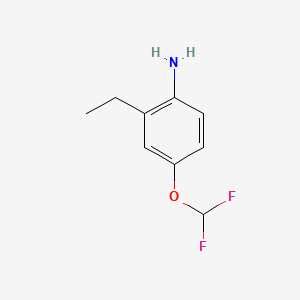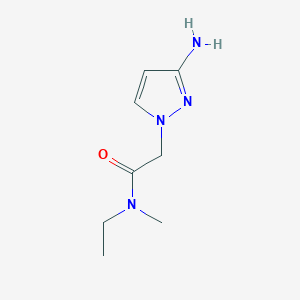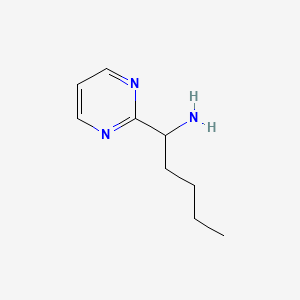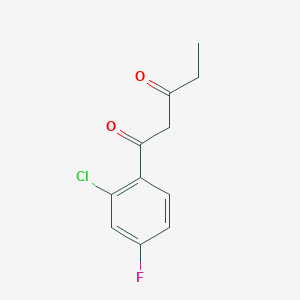
1-(2-Chloro-4-fluorophenyl)pentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4-fluorophenyl)pentane-1,3-dione is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to a pentane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chloro-4-fluorophenyl)pentane-1,3-dione can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-chloro-4-fluorobenzene with pentane-1,3-dione in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-fluorophenyl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(2-Chloro-4-fluorophenyl)pentane-1,3-dione has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)pentane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The presence of chloro and fluoro substituents can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromo-4-fluorophenyl)pentane-1,3-dione: This compound is similar in structure but has a bromo substituent instead of chloro.
1-(2-Chloro-4-methylphenyl)pentane-1,3-dione: This compound has a methyl group instead of fluoro.
Uniqueness
1-(2-Chloro-4-fluorophenyl)pentane-1,3-dione is unique due to the specific combination of chloro and fluoro substituents, which can impart distinct chemical and physical properties
Properties
Molecular Formula |
C11H10ClFO2 |
|---|---|
Molecular Weight |
228.65 g/mol |
IUPAC Name |
1-(2-chloro-4-fluorophenyl)pentane-1,3-dione |
InChI |
InChI=1S/C11H10ClFO2/c1-2-8(14)6-11(15)9-4-3-7(13)5-10(9)12/h3-5H,2,6H2,1H3 |
InChI Key |
PGQNFSVMIOPWSI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)C1=C(C=C(C=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


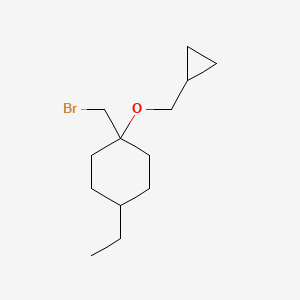
![tert-butyl N-[(2-propylpiperidin-4-yl)methyl]carbamate](/img/structure/B13627956.png)
![Methyl8-azaspiro[4.5]decane-2-carboxylatehydrochloride](/img/structure/B13627962.png)
![2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13627964.png)
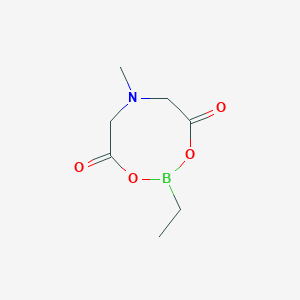
![1-Oxaspiro[4.5]decan-8-amine](/img/structure/B13627970.png)
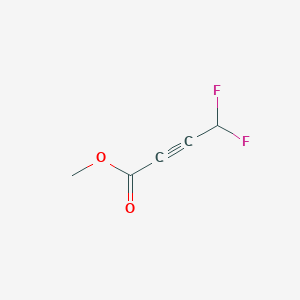
![8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride](/img/structure/B13627986.png)
